molecular formula C7H12ClNO B14457400 (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride CAS No. 73301-09-4

(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride

Cat. No.: B14457400
CAS No.: 73301-09-4
M. Wt: 161.63 g/mol
InChI Key: UWSQEHVMGKICDS-OLQVQODUSA-N
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Description

(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (2R,5S) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of (2R,5S)-2,5-dimethylpyrrolidine with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(2R,5S)2,5Dimethylpyrrolidine+SOCl2(2R,5S)2,5Dimethylpyrrolidine1carbonylchloride+SO2+HCl(2R,5S)-2,5-Dimethylpyrrolidine + SOCl₂ \rightarrow this compound + SO₂ + HCl (2R,5S)−2,5−Dimethylpyrrolidine+SOCl2​→(2R,5S)−2,5−Dimethylpyrrolidine−1−carbonylchloride+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form (2R,5S)-2,5-dimethylpyrrolidine and hydrochloric acid.

    Reduction: It can be reduced to (2R,5S)-2,5-dimethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    (2R,5S)-2,5-Dimethylpyrrolidine: Formed from hydrolysis and reduction reactions.

Scientific Research Applications

(2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
  • (2S,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride
  • (2S,5R)-2,5-Dimethylpyrrolidine-1-carbonyl chloride

Uniqueness

The (2R,5S) configuration of (2R,5S)-2,5-Dimethylpyrrolidine-1-carbonyl chloride imparts unique stereochemical properties that differentiate it from its diastereomers and enantiomers. This specific configuration can lead to different reactivity and selectivity in chemical reactions, making it valuable for the synthesis of chiral compounds with desired biological activities.

Properties

CAS No.

73301-09-4

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

(2S,5R)-2,5-dimethylpyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C7H12ClNO/c1-5-3-4-6(2)9(5)7(8)10/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

UWSQEHVMGKICDS-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)Cl)C

Canonical SMILES

CC1CCC(N1C(=O)Cl)C

Origin of Product

United States

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